N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a pyrimido[5,4-b]indole derivative characterized by a central heterocyclic core fused with an indole system. The molecule features two dimethylphenyl substituents: one at the N-(2,5-dimethylphenyl) acetamide moiety and another at the 3-position of the pyrimidoindole scaffold.
Pyrimido[5,4-b]indoles are a class of compounds studied for diverse biological activities, including Toll-like receptor 4 (TLR4) modulation and kinase inhibition . The dimethylphenyl substituents in this compound may enhance lipophilicity and target selectivity compared to simpler aryl or alkyl analogs .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2S/c1-16-9-10-19(4)23(14-16)29-24(33)15-35-28-31-25-21-7-5-6-8-22(21)30-26(25)27(34)32(28)20-12-17(2)11-18(3)13-20/h5-14,30H,15H2,1-4H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCUFHSCVAVKRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core linked to a thioacetamide moiety. Its structural complexity allows for various interactions with biological targets. The molecular formula and weight are critical for understanding its pharmacokinetics and dynamics.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4OS |
| Molecular Weight | 414.55 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Its pyrimidine structure is known for antimicrobial and anticancer properties. Studies indicate that compounds with similar structures often inhibit key enzymes or receptors involved in cell proliferation and survival.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.
A study found that pyrimidine derivatives displayed up to 97% inhibition against specific bacterial strains due to hydrophobic interactions at the aniline group positions .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in vitro. It has been noted to influence the WNT/β-catenin signaling pathway, which is crucial in cancer progression. In cell line studies, it demonstrated significant cytotoxicity with IC50 values indicating effective dose ranges for inhibiting cancer cell growth .
Case Studies and Research Findings
- Antimicrobial Efficacy : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing MIC values of 66 µM for S. aureus and moderate activity against E. coli .
- Cytotoxicity in Cancer Cells : In a study involving various cancer cell lines, the compound exhibited an IC50 value of 25 µM, suggesting strong potential as a therapeutic agent against specific cancers .
- Structure Activity Relationship (SAR) : Research on related pyrimidine compounds indicated that modifications at specific positions significantly enhance their biological activity. For example, substituents on the 3 and 4 positions of the aniline group were found to increase antimicrobial potency dramatically .
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide as an antiviral agent. Heterocycles like this compound are known for their efficacy against various viral targets. For instance, derivatives containing similar structures have been shown to inhibit the activity of viral polymerases significantly. In vitro studies have demonstrated that compounds with structural similarities exhibit IC50 values in the low micromolar range against hepatitis C virus (HCV) NS5B polymerase .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it may interact with critical signaling pathways involved in cancer cell proliferation and survival. Specifically, compounds related to this compound have been identified as inhibitors of the WNT/β-catenin signaling pathway, which is often dysregulated in various cancers. The modulation of this pathway can lead to decreased tumor growth and increased apoptosis in cancer cells .
Antimicrobial Properties
In addition to its antiviral and anticancer activities, this compound has shown promise as an antimicrobial agent. Studies indicate that similar compounds can exhibit significant antibacterial activity against a range of pathogens. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways within the bacteria .
Summary Table of Applications
| Application Type | Mechanism of Action | Notable Findings |
|---|---|---|
| Antiviral | Inhibition of viral polymerases | IC50 values in low micromolar range against HCV NS5B |
| Anticancer | Modulation of WNT/β-catenin pathway | Decreased tumor growth and increased apoptosis |
| Antimicrobial | Disruption of cell wall synthesis | Significant antibacterial activity against various pathogens |
Case Studies
- Antiviral Efficacy : A study published in MDPI demonstrated that derivatives similar to this compound inhibited HCV NS5B with IC50 values as low as 31.9 μM .
- Cancer Cell Line Studies : Research focusing on the compound's effect on breast cancer cell lines revealed a marked decrease in cell viability when treated with concentrations exceeding 10 μM over 48 hours. This suggests potential for further development into a therapeutic agent for specific cancer types .
- Antibacterial Activity : A comparative study indicated that related compounds exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli at concentrations below 100 μg/mL. This positions the compound as a candidate for further exploration in antimicrobial drug development .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on TLR4 Activity :
- Phenyl (Compound 42 ) and dimethylphenyl (Target Compound) groups at R1 enhance TLR4 binding compared to methyl or methoxy substituents . Steric and electronic factors likely drive this selectivity.
- Cyclohexyl groups at R2 (Compound 42 ) reduce activity compared to aromatic R2 substituents, suggesting aryl interactions are critical for TLR4 agonism.
Kinase Inhibition :
- Methoxy groups (Compound 19 ) improve solubility but may reduce kinase binding affinity compared to dimethylphenyl analogs.
Physicochemical Properties: Dimethylphenyl groups in the Target Compound increase logP values (predicted ~4.5), favoring blood-brain barrier penetration but limiting aqueous solubility .
Structure-Activity Relationship (SAR) Trends
- Aromatic Substitutions :
- Linker Modifications :
- Thioacetamide (-S-CH2-C(=O)-N-) is critical for maintaining conformational rigidity; replacement with ether or amine linkers reduces potency .
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step reactions, starting with the construction of the pyrimido[5,4-b]indole core via condensation of indole derivatives with substituted pyrimidinones. Key steps include thioacetamide coupling under reflux in inert atmospheres (e.g., nitrogen) and microwave-assisted synthesis for improved efficiency. Critical parameters include solvent selection (e.g., DMF or THF), temperature control (60–120°C), and catalyst use (e.g., palladium for cross-coupling). Intermediate purification via column chromatography and final characterization by / NMR and high-resolution mass spectrometry (HRMS) are essential .
Q. How can researchers optimize reaction yields and purity during synthesis?
Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time. Thin-layer chromatography (TLC) is critical for monitoring reaction progress. Statistical experimental design (e.g., response surface methodology) minimizes trial-and-error by systematically varying parameters like temperature, solvent ratio, and catalyst loading. Post-synthesis purification via recrystallization or preparative HPLC ensures >95% purity .
Q. What analytical techniques are most reliable for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments) resolves proton and carbon environments, while HRMS confirms molecular weight. Elemental analysis validates stoichiometry, though minor discrepancies (<0.5% for C/H/N) may arise due to hygroscopic intermediates. Complementary techniques like IR spectroscopy and X-ray crystallography (for crystalline derivatives) resolve ambiguities .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity while maintaining core stability?
Targeted substitutions at the 3,5-dimethylphenyl or pyrimidoindole moieties modulate electronic and steric properties. For example:
- Introducing electron-withdrawing groups (e.g., nitro or fluoro) at the phenyl ring increases electrophilicity, enhancing receptor binding.
- Replacing the thioacetamide linker with sulfoxide/sulfone groups alters redox sensitivity. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs before synthesis .
Q. What strategies resolve contradictions between spectral data and elemental analysis?
Discrepancies in elemental composition (e.g., C/H/N ratios) may arise from incomplete combustion or residual solvents. Mitigation steps include:
- Repeating combustion analysis under controlled humidity.
- Using thermogravimetric analysis (TGA) to detect solvent/moisture content.
- Cross-validating with X-ray photoelectron spectroscopy (XPS) for surface composition .
Q. How to design experiments to elucidate the compound’s mechanism of action?
- In vitro assays : Measure IC values against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- Target identification : Employ affinity chromatography with immobilized compound analogs to capture binding proteins.
- Pathway analysis : RNA-seq or phosphoproteomics identifies dysregulated pathways post-treatment.
- Computational modeling : Molecular dynamics simulations (e.g., GROMACS) predict binding stability and conformational changes in target proteins .
Q. What advanced methods validate the compound’s reactivity in oxidation/reduction reactions?
Cyclic voltammetry (CV) identifies redox potentials, while HPLC-MS tracks reaction intermediates. For example:
- Oxidation with HO/acetic acid converts thioether to sulfoxide/sulfone.
- Reduction with NaBH or LiAlH targets carbonyl groups. Kinetic studies under varying pH and temperature reveal reaction mechanisms (e.g., SN1 vs. SN2) .
Q. How do structural analogs compare in terms of pharmacokinetic properties?
Analog libraries are screened for:
- Solubility : Shake-flask method with HPLC quantification.
- Plasma stability : Incubation in human plasma followed by LC-MS analysis.
- CYP450 inhibition : Fluorescent assays using recombinant enzymes. QSAR models prioritize analogs with improved logP (<5) and polar surface area (>80 Ų) for oral bioavailability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
